molecular formula C14H11NO B8569005 5-Phenyloxindole

5-Phenyloxindole

Cat. No. B8569005
M. Wt: 209.24 g/mol
InChI Key: VNLSSZHOSAMYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CSC1C(=O)Nc2ccc(-c3ccccc3)cc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][S:2][CH:3]1[C:4](=[O:18])[NH:5][c:6]2[cH:7][cH:8][c:9](-[c:12]3[cH:13][cH:14][cH:15][cH:16][cH:17]3)[cH:10][c:11]21.[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1>>[CH2:3]1[C:4](=[O:18])[NH:5][c:6]2[cH:7][cH:8][c:9](-[c:12]3[cH:13][cH:14][cH:15][cH:16][cH:17]3)[cH:10][c:11]21

Inputs

Step One
Name
CSC1C(=O)Nc2ccc(-c3ccccc3)cc21
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CSC1C(=O)Nc2ccc(-c3ccccc3)cc21
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1

Outcomes

Product
Name
Type
product
Smiles
O=C1Cc2cc(-c3ccccc3)ccc2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.